N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to a class of 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives. These compounds are characterized by a pyridinone core substituted with methoxy and methyl groups at positions 4 and 1, respectively, and a carboxamide group at position 2. The isoxazol-3-yl substituent on the amide nitrogen distinguishes this compound from structurally related analogs.
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-14-6-7(8(17-2)5-10(14)15)11(16)12-9-3-4-18-13-9/h3-6H,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMITAQRVUZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole ring can then be functionalized with appropriate substituents, such as methoxy and methyl groups, through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be employed as a probe to study biological processes. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism by which N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes in research and therapeutic applications.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing pathways related to cell growth, metabolism, and immune responses. Understanding these interactions is crucial for developing effective applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares its core structure with several analogs, differing primarily in the substituent on the carboxamide nitrogen. Below is a detailed comparison with three closely related derivatives:
Structural and Physicochemical Comparisons
Functional Implications
- Isoxazol-3-yl vs. The latter may enhance membrane permeability but reduce solubility compared to the isoxazole variant .
- Isoxazol-3-yl vs. Tetrazole-Phenyl:
The tetrazole group (pKa ~4.9) can act as a carboxylic acid bioisostere, improving metabolic stability and bioavailability. This substitution is common in kinase inhibitors, suggesting possible applications in enzyme targeting . - Isoxazol-3-yl vs. Imidazole-Propyl: The imidazole-propyl chain introduces basicity (imidazole pKa ~7.0), which may facilitate interactions with acidic residues in binding pockets.
Commercial and Research Status
- BK59151 is commercially available at research-scale quantities (1–10 mg, $523–$912) but restricted to non-human use .
- The tetrazole and imidazole derivatives lack published commercial data, implying they may be early-stage research compounds.
- No direct pricing or stability data are available for the isoxazol-3-yl analog, though its structural complexity suggests higher synthesis costs.
Biological Activity
N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C14H18N4O3
- Molecular Weight: 290.323 g/mol
- IUPAC Name: this compound
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. Studies have shown that it can inhibit bacterial growth by disrupting cell wall synthesis and protein synthesis pathways.
- Antioxidant Properties: The compound also demonstrates antioxidant activity, which is crucial for mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
A study conducted on various isoxazole derivatives, including this compound, reported effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating potent antimicrobial activity .
Antioxidant Activity
In vitro assays demonstrated that the compound exhibits a strong ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants such as ascorbic acid. This suggests that it may protect cellular components from oxidative damage .
Anti-inflammatory Activity
Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This effect was observed at concentrations that did not exhibit cytotoxicity, suggesting a potential therapeutic application in managing chronic inflammatory conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a reduction in bacterial colony counts by over 90% at a concentration of 25 µg/mL after 24 hours of exposure.
Case Study 2: Oxidative Stress Mitigation
A model of oxidative stress induced by hydrogen peroxide was used to evaluate the protective effects of the compound on human fibroblast cells. Cells treated with the compound showed a 40% reduction in markers of oxidative stress compared to untreated controls .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide and its analogs?
- Answer : Mo(CO)₆-mediated rearrangements of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provide a high-yield route to dihydropyridine derivatives. This method allows precise substitution at the 2-, 4-, and 6-positions of the pyridine core, enabling structural diversification for SAR studies. Ethanol or aqueous ethanol is often used as the solvent to optimize yields .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Answer : Key techniques include:
- HPLC : To confirm purity (>98%) and monitor reaction progress.
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
- NMR (¹H, ¹³C, 2D NOESY) : Assigns proton environments and spatial proximities (e.g., distinguishing 4-oxo vs. 6-oxo configurations).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the known biological targets of structurally related dihydropyridine carboxamides?
- Answer : Analogous compounds (e.g., AZD8330) selectively inhibit MEK (IC₅₀ = 7 nM) and RET kinases. Assays typically measure phosphorylation inhibition in cell-based models or enzymatic activity using ATP-competitive binding assays .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in dihydropyridine carboxamide derivatives?
- Answer : Structural ambiguities (e.g., oxo-group positioning) require complementary techniques:
- X-ray crystallography : Definitive determination of regiochemistry (e.g., revised assignment of aspernigrin A from 4-oxo to 6-oxo via single-crystal analysis).
- 2D NMR : NOESY correlations differentiate between substituent orientations (e.g., aryl vs. alkyl groups at C-2/C-6) .
Q. How to design experiments to study the structure-activity relationships (SAR) of this compound's kinase inhibitory activity?
- Answer : Key steps include:
- Analog synthesis : Vary substituents (e.g., isoxazolyl group, methoxy position) while maintaining the dihydropyridine core.
- Biological assays : Test analogs against MEK, RET, or other kinases using fluorescence polarization or Western blotting for phosphorylated targets.
- Data analysis : Correlate substituent electronic/hydrophobic properties with IC₅₀ values to identify critical pharmacophores .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Answer : Optimization strategies include:
- Solvent selection : Ethanol improves yields in cyclization steps (e.g., thiazolidinone formation, 45–70% yields).
- Catalyst screening : Mo(CO)₆ enhances rearrangement efficiency.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar compounds?
- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., ATP concentration, cell lines). Standardize protocols:
- Use isogenic cell lines to control genetic variability.
- Validate results across orthogonal assays (e.g., enzymatic vs. cellular).
- Compare with reference inhibitors (e.g., ESI-09 for MEK) to calibrate activity .
Methodological Considerations
Q. What in silico tools are suitable for predicting the binding mode of this compound to kinase targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
